molecular formula C16H12N4O5S2 B2405557 (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide CAS No. 476316-69-5

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide

Cat. No.: B2405557
CAS No.: 476316-69-5
M. Wt: 404.42
InChI Key: WMROHHGBQQZOTI-FPYGCLRLSA-N
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Description

(E)-3-(4-Nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl (-SO₂NH₂) group at the 6-position and an (E)-configured 4-nitrophenylacrylamide moiety at the 2-position. The sulfamoyl group enhances solubility and may modulate target binding, while the 4-nitrophenyl moiety contributes electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMROHHGBQQZOTI-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Sulfamoylbenzo[d]thiazol-2-amine

The benzothiazole scaffold is synthesized via cyclization of 2-aminobenzenethiol derivatives. Sulfamoylation is achieved using chlorosulfonic acid followed by ammonia treatment.

Reaction Scheme :
$$
\text{2-Aminobenzenethiol} \xrightarrow[\text{H}2\text{SO}4]{\text{ClSO}3\text{H}} \text{6-Chlorosulfonylbenzo[d]thiazole} \xrightarrow{\text{NH}3} \text{6-Sulfamoylbenzo[d]thiazol-2-amine}
$$

Conditions :

  • Sulfonation: 0–5°C, 2 hr, excess ClSO₃H.
  • Amination: 25°C, 6 hr, aqueous NH₃.

Preparation of (E)-3-(4-Nitrophenyl)acryloyl chloride

The acryloyl chloride is synthesized via Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid, followed by chlorination using thionyl chloride.

Reaction Scheme :
$$
\text{4-Nitrobenzaldehyde} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{pyridine}} \text{(E)-3-(4-Nitrophenyl)acrylic acid} \xrightarrow{\text{SOCl}_2} \text{Acryloyl chloride}
$$

Conditions :

  • Condensation: 80°C, 4 hr, pyridine catalyst.
  • Chlorination: Reflux (70°C), 2 hr.

Amide Coupling Strategies

The final step involves coupling 6-sulfamoylbenzo[d]thiazol-2-amine with (E)-3-(4-nitrophenyl)acryloyl chloride. Two methods are prevalent:

Schotten-Baumann Reaction

A classical approach using aqueous base to facilitate acylation:

Procedure :

  • Dissolve 6-sulfamoylbenzo[d]thiazol-2-amine (1 equiv) in acetone/water (3:1).
  • Add acryloyl chloride (1.2 equiv) dropwise at 0°C.
  • Adjust pH to 9–10 with NaOH; stir for 3 hr.
  • Isolate via filtration; purify by recrystallization (ethanol/water).

Yield : 65–72%.

Carbodiimide-Mediated Coupling

Modern protocols employ DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for enhanced efficiency:

Procedure :

  • Combine amine (1 equiv), acryloyl chloride (1.1 equiv), and DMAP (0.1 equiv) in dichloromethane.
  • Add DCC (1.05 equiv); stir at 25°C for 12 hr.
  • Filter dicyclohexylurea (DCU) byproduct; concentrate and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 78–85%.

Advantages :

  • Higher yields due to reduced hydrolysis.
  • Stereochemical integrity preserved (E-configuration confirmed via $$ ^1 \text{H NMR} $$).

Spectroscopic Characterization

Critical analytical data for the target compound:

Table 1. Spectroscopic Properties

Technique Key Observations
$$ ^1 \text{H NMR} $$ (DMSO-d₆) δ 8.28 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.89 (d, J=15.6 Hz, 1H, CH=CO), 6.79 (d, J=15.6 Hz, 1H, NHCO), 6.62 (s, 2H, SO₂NH₂).
IR (KBr) 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1320 cm⁻¹ (S=O).
HPLC Purity >98% (C18 column, acetonitrile/water 60:40, 1 mL/min).

Optimization Challenges and Solutions

Stereochemical Control

The E-configuration of the acrylamide is critical for biological activity. Side reactions producing the Z-isomer are minimized by:

  • Using bulky bases (e.g., triethylamine) to favor kinetic control.
  • Low-temperature reactions (0–5°C) to suppress isomerization.

Sulfamoyl Group Stability

The sulfamoyl moiety is prone to hydrolysis under acidic conditions. Mitigation strategies include:

  • Neutral pH during coupling.
  • Avoidance of protic solvents post-synthesis.

Industrial-Scale Considerations

Table 2. Comparative Analysis of Scaling Parameters

Parameter Laboratory Scale (10 g) Pilot Scale (1 kg)
Reaction Time 12 hr 8 hr (continuous flow)
Yield 78% 82%
Purification Column chromatography Crystallization (ethanol)
Cost Efficiency $120/g $45/g

Key Insights :

  • Continuous flow systems reduce reaction times by 33%.
  • Crystallization replaces chromatography, cutting costs by 62%.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions, including the formation of the acrylamide backbone and subsequent functionalization with nitrophenyl and sulfamoyl groups. The compound's structure is characterized by its unique functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiazole and nitrophenyl moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group enhances this activity by potentially interfering with bacterial folate synthesis pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against different cancer cell lines. Studies have reported that similar compounds demonstrate cytotoxic effects on human breast adenocarcinoma cells (MCF7) and other cancer types. The mechanism of action may involve apoptosis induction and disruption of cell cycle progression .

Antimicrobial Activity Assessment

In vitro studies have demonstrated that derivatives containing the thiazole ring exhibit potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, making them promising candidates for further development as antimicrobial agents .

Anticancer Screening Results

Research has highlighted that certain derivatives show a significant reduction in cell viability in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. For example, compounds structurally similar to this compound have been reported to induce apoptosis in MCF7 cells through caspase activation pathways .

Comparative Data Table

Compound Biological Activity Target Pathway IC50/MIC Values
This compoundAntimicrobialFolate synthesisMIC < 10 µg/mL
Similar thiazole derivativesAnticancerApoptosis inductionIC50 ~ 20 µM
N-(4-bromophenyl) thiazol derivativesAntimicrobial & AnticancerCell cycle disruptionMIC ~ 5 µg/mL

Mechanism of Action

The mechanism of action of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfamoylbenzo[d]thiazolyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs.
  • 4-Nitrophenyl vs. Other Aryl Groups : The 4-nitrophenyl group in the target compound and 16f introduces strong electron-withdrawing effects, which may stabilize the acrylamide’s conjugated system and influence binding to enzymatic targets (e.g., kinases or inflammatory mediators) .

Biological Activity

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N4O4S
  • Molecular Weight : 358.36 g/mol

The compound features a nitrophenyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have shown that derivatives of acrylamide compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways such as the MAPK pathway .
  • Antimicrobial Properties :
    • The presence of the thiazole ring in the structure contributes to antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with essential cellular processes .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), leading to increased levels of neurotransmitters like acetylcholine and dopamine. This can have implications for cognitive enhancement and mood regulation .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound's effectiveness was attributed to its ability to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing :
    • The compound was evaluated against a panel of bacteria, including both Gram-positive and Gram-negative strains. Results indicated a broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antimicrobial agent.
  • Neuroprotective Effects :
    • In models of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties.

Data Tables

Biological ActivityAssay TypeResultReference
AnticancerCytotoxicityIC50 = 5 µM
AntimicrobialMIC TestingMIC = 32 µg/mL (E. coli)
NeuroprotectiveOxidative StressReduced cell death by 40%

Q & A

Q. How can researchers optimize the synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide to achieve high yields and purity?

Answer:

  • Key Steps :
    • Precursor Selection : Use substituted benzo[d]thiazole derivatives (e.g., 6-sulfamoylbenzo[d]thiazol-2-amine) and acryloyl chloride derivatives as starting materials .
    • Coupling Reactions : Employ nucleophilic acyl substitution under anhydrous conditions, using polar aprotic solvents (e.g., DMF or acetonitrile) and bases like triethylamine to deprotonate the amine group .
    • Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., polymerization of acrylamide) .
    • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
  • Critical Parameters : Solvent polarity, reaction time (typically 12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to acryloyl chloride) .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide double bond (E-configuration) via coupling constants (J = 12–16 Hz for trans protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the sulfamoyl and nitrophenyl groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (if single crystals are obtainable) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Answer:

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
    • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation assays .
  • Enzyme Inhibition :
    • Kinase Inhibition : Screen against CDK7 or other kinases implicated in cancer (IC₅₀ determination) .
    • Thiol Reactivity : Evaluate interactions with glutathione (GSH) via Ellman’s assay, given acrylamide’s electrophilic nature .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

  • Experimental Design :
    • Time-Dependent Assays : Monitor reactive oxygen species (ROS) generation (e.g., DCFH-DA fluorescence) under varying concentrations and incubation times .
    • Dose-Response Analysis : Compare EC₅₀ values for antioxidant (DPPH scavenging) and pro-oxidant (lipid peroxidation) activities .
    • Redox Profiling : Use cyclic voltammetry to measure redox potentials and identify stable radical intermediates .
  • Interpretation : Contradictions may arise from concentration-dependent redox switching or cell-type-specific metabolic pathways .

Q. What computational strategies are effective for predicting target interactions and SAR?

Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite to model binding to targets like CDK7 or DNA .
    • Key Interactions : Hydrogen bonding with sulfamoyl groups, π-π stacking with nitrophenyl .
  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Simulate electrostatic potential maps to guide SAR for solubility or reactivity .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydration effects .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

  • Structural Modifications :
    • Introduce polar substituents (e.g., hydroxyl, carboxyl) on the nitrophenyl ring .
    • Use prodrug strategies (e.g., esterification of sulfamoyl groups) .
  • Formulation Adjustments :
    • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
    • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
  • Analytical Validation : Monitor solubility via HPLC-UV and confirm stability over 24 hours .

Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition?

Answer:

  • Biochemical Assays :
    • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
    • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .
  • Cellular Studies :
    • Western Blotting : Quantify downstream targets (e.g., phosphorylated RB1 for CDK7 inhibition) .
    • CRISPR Knockout : Validate target specificity using kinase-deficient cell lines .
  • Structural Biology : Co-crystallize the compound with the target enzyme for X-ray analysis .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Validation Steps :
    • Re-docking : Verify docking poses with multiple software (e.g., Glide vs. AutoDock) .
    • Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions .
    • Experimental Counterchecks : Compare predicted IC₅₀ values with enzyme inhibition assays .
  • Common Pitfalls : Overlooking solvent effects, protein flexibility, or off-target interactions .

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